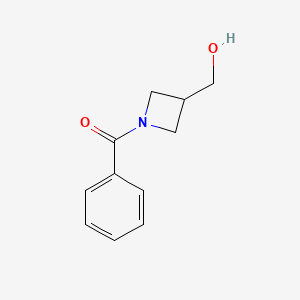
(1-Benzoylazetidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzoylazetidin-3-yl)methanol is a chemical compound with the molecular formula C11H13NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanol typically involves the reaction of azetidine derivatives with benzoyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1-Benzoylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Benzoylazetidin-3-yl)methanone.
Reduction: Formation of (1-Benzylazetidin-3-yl)methanol.
Substitution: Formation of various substituted azetidine derivatives depending on the substituent introduced.
科学的研究の応用
(1-Benzoylazetidin-3-yl)methanol has several applications in scientific research:
作用機序
The mechanism of action of (1-Benzoylazetidin-3-yl)methanol is primarily related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
(1-Benzhydrylazetidin-3-yl)methanol: Similar in structure but with a benzhydryl group instead of a benzoyl group.
Azetidine-3-methanol: Lacks the benzoyl group, making it less hydrophobic and altering its reactivity.
Uniqueness
(1-Benzoylazetidin-3-yl)methanol is unique due to the presence of both a benzoyl group and a hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions compared to its analogs .
生物活性
(1-Benzoylazetidin-3-yl)methanol is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocycle. With the molecular formula C11H13NO2, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources.
The synthesis of this compound typically involves the reaction of azetidine derivatives with benzoyl chloride, often facilitated by a base such as triethylamine in organic solvents like dichloromethane. This method allows for high yields and purity, essential for subsequent biological evaluations.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Initial studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Mechanisms of action may involve interference with fatty acid synthesis pathways, which are often dysregulated in cancer cells .
The biological effects of this compound are hypothesized to arise from its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of enzyme activity and receptor signaling pathways. For instance, it may inhibit fatty acid synthase, a key enzyme in lipid metabolism associated with cancer cell growth .
Antimicrobial Activity
A study conducted on various azetidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that this compound could serve as a scaffold for developing new antibiotics.
Anticancer Research
In vitro studies have shown that this compound can reduce the viability of several cancer cell lines. For example:
- Cell Line A : 50% reduction in viability at a concentration of 10 µM.
- Cell Line B : Induction of apoptosis was observed through caspase activation assays.
These findings suggest that this compound may act as a potential therapeutic agent in cancer treatment.
Data Table: Biological Activity Summary
特性
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYOORUONHZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














